molecular formula C21H23N3O3 B2401475 N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 941982-68-9

N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2401475
CAS No.: 941982-68-9
M. Wt: 365.433
InChI Key: DPNJVCTZDATYDD-UHFFFAOYSA-N
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Description

N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an oxalamide core, which is known for its versatility in forming hydrogen bonds and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves the reaction of 4-methylbenzylamine with 3-(2-oxopiperidin-1-yl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The oxalamide moiety can form hydrogen bonds with biological macromolecules, potentially affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)pyrazine-2-carboxamide
  • N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)triazole

Uniqueness

N1-(4-methylbenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is unique due to its specific oxalamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15-8-10-16(11-9-15)14-22-20(26)21(27)23-17-5-4-6-18(13-17)24-12-3-2-7-19(24)25/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNJVCTZDATYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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